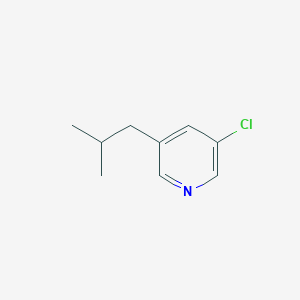![molecular formula C7H5FN4 B13670340 8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
8-Fluoropyrido[4,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a fluorine atom at the 8th position and an amine group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps :
Starting Material: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Step 1: Reaction with triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in an inert atmosphere at 80°C for 15 hours.
Step 2: Treatment with tetrahydrofuran at 25°C for 0.17 hours.
Step 3: Reaction with ammonia in methanol at 25°C for 1 hour.
Step 4: Final treatment with N-ethyl-N,N-diisopropylamine and trichlorophosphate at 0-110°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the multi-step synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
8-Fluoropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of halogen atoms.
Reduction Reactions: Can be reduced under specific conditions to modify the functional groups.
Oxidation Reactions: Oxidation can occur at the amine group or other reactive sites.
Common Reagents and Conditions
Substitution: Triethylamine, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents at the 4th position.
科学研究应用
8-Fluoropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications :
Medicinal Chemistry: Investigated for its potential as a neuroprotective agent and its ability to inhibit beta-amyloid aggregation, which is relevant for Alzheimer’s disease.
Biological Studies: Used in studies related to oxidative stress and its impact on neurodegenerative diseases.
Industrial Applications: Potential use in the synthesis of other heterocyclic compounds with pharmaceutical relevance.
作用机制
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . It is known to inhibit beta-amyloid aggregation, which is a key factor in the pathology of Alzheimer’s disease. The compound’s neuroprotective effects are attributed to its antioxidant properties and its ability to modulate oxidative stress pathways.
相似化合物的比较
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A precursor in the synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine.
Piritrexim: A synthetic antifolate with similar structural features and therapeutic potential.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent neuroprotective and antioxidant properties. Its ability to inhibit beta-amyloid aggregation sets it apart from other similar compounds, making it a promising candidate for further research in neurodegenerative diseases.
属性
分子式 |
C7H5FN4 |
|---|---|
分子量 |
164.14 g/mol |
IUPAC 名称 |
8-fluoropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChI 键 |
UCJXBNHCQRTWHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C=N1)F)N=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


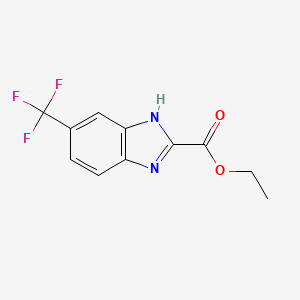


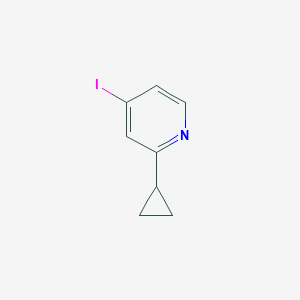
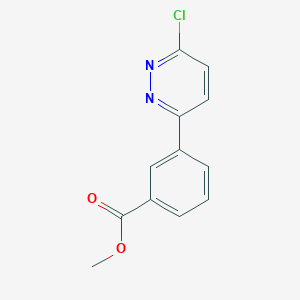
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
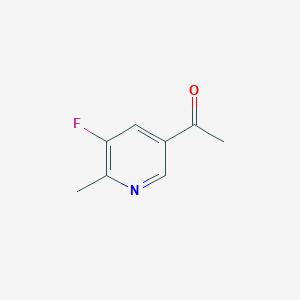
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)

![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
